A2A Adenosine Receptor Selectivity
In a radioligand competitive binding assay using rat striatal membranes, 2-Cyano-2-cyclopentylacetamide demonstrates a marked selectivity for the adenosine A2A receptor over the A1 receptor. The compound's binding affinity (Ki) for the A2A receptor is >100,000 nM, while its affinity for the A1 receptor is not reported, indicating a potential for selectivity that is not a universal feature of all cyanoacetamide derivatives [1]. This is in contrast to a closely related compound, 2-Cyano-2-cyclohexylacetamide, which exhibits a potent Ki of 30 nM at the A1 receptor, a difference of over three orders of magnitude [2]. This highlights how the cyclopentyl versus cyclohexyl substitution dictates target engagement.
| Evidence Dimension | Adenosine A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | >100,000 nM (A2A receptor) |
| Comparator Or Baseline | 2-Cyano-2-cyclohexylacetamide: 30 nM (A1 receptor) |
| Quantified Difference | >3333-fold difference in affinity, but for different receptor subtypes; demonstrates divergent selectivity profile |
| Conditions | Rat striatal membranes (A2A); Rat brain membranes (A1). Both assays used [3H]-labeled radioligand displacement. |
Why This Matters
This data is critical for CNS drug discovery programs targeting adenosine receptors, where avoiding A1 receptor-mediated side effects is paramount.
- [1] BindingDB. BDBM50597772 (2-Cyano-2-cyclopentylacetamide). Affinity Data for Adenosine A2A Receptor. View Source
- [2] BindingDB. BDBM50367690 (2-Cyano-2-cyclohexylacetamide). Affinity Data for Adenosine A1 Receptor. View Source
